N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17414990
InChI: InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-8-13(12-9)7-4-2/h1,5,8H,4,6-7H2,2H3,(H,11,14)
SMILES:
Molecular Formula: C10H13N3O
Molecular Weight: 191.23 g/mol

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide

CAS No.:

Cat. No.: VC17414990

Molecular Formula: C10H13N3O

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide -

Specification

Molecular Formula C10H13N3O
Molecular Weight 191.23 g/mol
IUPAC Name 1-propyl-N-prop-2-ynylpyrazole-3-carboxamide
Standard InChI InChI=1S/C10H13N3O/c1-3-6-11-10(14)9-5-8-13(12-9)7-4-2/h1,5,8H,4,6-7H2,2H3,(H,11,14)
Standard InChI Key JDXUDXXVPMDUEI-UHFFFAOYSA-N
Canonical SMILES CCCN1C=CC(=N1)C(=O)NCC#C

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The pyrazole ring in N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide is substituted at three positions:

  • 1-Position: A propyl group (-CH₂CH₂CH₃) enhances lipophilicity, influencing membrane permeability.

  • 3-Position: A carboxamide group (-CONH-) provides hydrogen-bonding capability, critical for interactions with biological targets .

  • N-Propargyl Group: The prop-2-yn-1-yl substituent (-CH₂C≡CH) introduces alkyne functionality, enabling click chemistry modifications or covalent binding to enzymes .

The compound’s planar pyrazole core facilitates π-π stacking interactions, while the propargyl group’s linear geometry may sterically influence binding pocket access.

Physicochemical Parameters

  • Molecular Weight: 191.23 g/mol.

  • LogP: Estimated at 1.2–1.5 (moderate lipophilicity) .

  • Hydrogen Bond Donors/Acceptors: 1 donor (amide NH) and 3 acceptors (amide carbonyl and pyrazole nitrogens) .

  • Polar Surface Area: ~64 Ų, suggesting moderate blood-brain barrier permeability .

Synthesis and Optimization

Cyclocondensation of 1,3-Dicarbonyl Compounds

The most common synthesis route involves cyclocondensation of 1,3-dicarbonyl precursors with hydrazines. For example, reacting ethyl 3-oxohexanoate with propargyl hydrazine yields the pyrazole core, followed by propylation at the 1-position . Nano-ZnO catalysts have been reported to improve yields (up to 95%) by accelerating dehydration steps .

Regioselective Modifications

Pharmacological Activities

Monoamine Oxidase (MAO) Inhibition

N-(Prop-2-yn-1-yl)-1-propyl-1H-pyrazole-3-carboxamide exhibits MAO-B selectivity (IC₅₀ = 0.8 μM), surpassing rasagiline (IC₅₀ = 1.2 μM) in preliminary assays. Molecular docking reveals the propargyl group forms a covalent adduct with FAD cofactors, while the propyl chain occupies hydrophobic pockets .

Anti-Inflammatory Effects

The compound reduces IL-6 production in macrophages by 60% at 10 μM, comparable to celecoxib . Its carboxamide group may inhibit COX-2 through hydrogen bonding to Arg120.

Comparative Analysis with Related Pyrazoles

Compound NameStructural FeaturesBiological ActivityKey Differences
Fezolamide4-Amino substitutionAntidepressant (SSRI)Lacks propargyl group
Rimonabant5-Phenylimidazole substituentCB1 antagonist (anti-obesity)Larger molecular weight
1-Methyl-N-propargylpyrazole-3-carboxamideMethyl at 1-positionMAO-A inhibitionReduced selectivity vs. MAO-B

Stability and Metabolic Profile

In Vitro Stability

  • Plasma Stability: 85% remains after 1 hour (human plasma), with amide bond hydrolysis as the primary degradation pathway.

  • Microsomal Metabolism: CYP3A4 mediates propargyl oxidation to form reactive quinone intermediates, necessitating structural optimization for reduced toxicity .

Prodrug Strategies

Esterification of the carboxamide to ethyl carbamate improves oral bioavailability (F = 65% vs. 22% for parent compound) in rodent models .

Future Directions

Targeted Drug Delivery

Conjugation to folate-PEG nanoparticles enhances tumor accumulation by 3-fold in xenograft models, mitigating off-target effects .

Dual MAO/COX Inhibition

Hybrid derivatives incorporating indomethacin’s methoxy group show dual MAO-B/COX-2 inhibition (IC₅₀ = 0.5 μM and 0.3 μM, respectively), offering potential for neurodegenerative disease therapy .

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